1-Benzoxepin-3(2H)-one, 7-bromo- is a chemical compound belonging to the benzoxepin family, characterized by its unique bicyclic structure. This compound is of interest in various fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical reactions, including aldol condensation and nucleophilic substitution reactions involving substituted benzaldehydes and other aromatic compounds. Its synthesis has been documented in several research articles focusing on novel derivatives and their biological evaluations .
1-Benzoxepin-3(2H)-one, 7-bromo- is classified as a heterocyclic organic compound. It falls under the category of benzoxepins, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This classification is essential for understanding its potential applications in medicinal chemistry.
The synthesis of 1-benzoxepin-3(2H)-one, 7-bromo- typically involves multi-step reactions that may include:
The molecular structure of 1-benzoxepin-3(2H)-one, 7-bromo- includes a benzene ring fused to a seven-membered oxepin ring. The bromo substituent at the seventh position plays a crucial role in its reactivity and biological activity.
1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions that are crucial for its functionalization:
For example, reactions involving this compound have been explored for their potential to generate new derivatives with enhanced biological properties, particularly in anticancer research .
The mechanism of action for compounds like 1-benzoxepin-3(2H)-one, 7-bromo- often involves interaction with specific biological targets:
Molecular docking studies have indicated that these compounds can form strong hydrogen bonds with target proteins, enhancing their efficacy as therapeutic agents .
1-Benzoxepin-3(2H)-one, 7-bromo- typically appears as a solid or liquid depending on purity and specific conditions. Its melting point and boiling point are critical for practical applications.
The compound exhibits moderate stability under standard laboratory conditions but may decompose or react under extreme pH or temperature conditions. Solubility in organic solvents like dichloromethane or ethyl acetate is common.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize this compound:
1-Benzoxepin-3(2H)-one, 7-bromo- has significant potential in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively. Applications include:
Ring-closing metathesis (RCM) using Grubbs catalysts provides an efficient strategy for constructing the benzoxepin core prior to bromination. This method typically involves ortho-allylated phenol precursors, where the terminal olefins undergo cyclization under ruthenium catalysis. The second-generation Grubbs catalyst (RuCl₂(IMesH₂)(=CHPh)) demonstrates superior efficiency for forming the seven-membered oxepine ring, achieving yields of 75-92% in refluxing dichloromethane [4] [6]. Critical to success is the use of high-dilution conditions (0.001-0.01 M) to suppress dimerization. For brominated derivatives, RCM is typically performed before halogen introduction due to potential catalyst poisoning by organobromides. The resulting 2,5-dihydro-1-benzoxepines serve as pivotal intermediates for subsequent functionalization, including oxidation to the target 3(2H)-one scaffold [4] [6].
Table 1: RCM Conditions for Benzoxepin Core Synthesis
Diene Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
2-(But-3-en-1-yloxy)styrene | Grubbs I | CH₂Cl₂ | 40 | 68 |
2-(Pent-4-en-1-yloxy)styrene | Grubbs II | CH₂Cl₂ | 40 | 85 |
2-Allyl-6-(but-3-en-1-yl)phenol | Hoveyda-Grubbs II | Toluene | 110 | 78 |
Regioselective bromination at the C7 position exploits the electron-rich nature of the benzoxepin ring system. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid at 0-5°C achieves 70-85% regioselectivity for C7 bromination due to the para-orienting effect of the oxygen bridge [1] [9]. For enhanced selectivity, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 25°C provides 7-bromo-1-benzoxepin-3(2H)-one in 90% yield with <5% dibrominated byproducts [1]. Directed ortho-metalation offers an alternative route: protection of the ketone as a tetrahydropyranyl (THP) ether enables directed ortho-lithiation at C7 using n-butyllithium (-78°C, THF), followed by quenching with bromine sources (Br₂ or CBr₄) to install bromine with >95% regiocontrol [9]. Post-functionalization bromination is preferred over halogenated precursors due to RCM catalyst sensitivity.
Table 2: Bromination Methods for 1-Benzoxepin-3(2H)-one
Method | Conditions | Regioselectivity (C7:C6) | Yield (%) |
---|---|---|---|
EAS | Br₂/AcOH (0°C, 2h) | 8:1 | 75 |
NBS bromination | NBS/DMF (25°C, 1h) | >20:1 | 90 |
Directed lithiation | 1. n-BuLi/THF (-78°C) 2. Br₂ | >50:1 | 82 |
The C7 bromine in 1-benzoxepin-3(2H)-one derivatives serves as a versatile handle for palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) generate biaryl-functionalized benzoxepins in 60-95% yield, enabling access to pharmaceutically relevant analogs [3] [6]. Sonogashira coupling with terminal alkynes (PdCl₂(PPh₃)₂, CuI, Et₃N) introduces alkyne spacers at C7 (75-88% yield), crucial for molecular scaffolding [6]. For C–C bond formation with gem-difluoroalkenes, palladium/copper co-catalysis achieves α-fluoroalkenylation – a transformation valuable in medicinal chemistry for modulating compound polarity and metabolic stability [8]. Key limitations include base sensitivity of the benzoxepinone scaffold: mild bases (K₃PO₄) outperform stronger bases (Cs₂CO₃) in minimizing decomposition.
Table 3: Cross-Coupling Reactions of 7-Bromo-1-benzoxepin-3(2H)-one
Reaction Type | Conditions | Coupling Partner | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C | 4-Carboxyphenylboronic acid | 92 |
Sonogashira | PdCl₂(PPh₃)₂, CuI Et₃N, 70°C | Phenylacetylene | 85 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos t-BuONa, Toluene, 100°C | Morpholine | 78 |
Stereocontrol in polycyclic benzoxepins leverages chiral auxiliaries and asymmetric catalysis. For cis-fused perhydrobenzoxepinones, directed hydrogenation using Crabtree’s catalyst ([Ir(COD)Py(PCy₃)]PF₆) under 50 bar H₂ achieves >20:1 diastereoselectivity by conformational anchoring of the ketone group [4]. Natural product-inspired syntheses (e.g., zoapatanol analogs) employ enantioselective RCM with chiral molybdenum catalysts (Mo-2,6-iPr₂C₆H₃)), delivering benzoxepines with >90% ee [4] [6]. Intramolecular oxa-Michael cyclizations of brominated precursors using cinchona alkaloid organocatalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) afford tetracyclic benzoxepinones with three contiguous stereocenters (85% yield, 88% ee) [6]. Challenges persist in acyclic stereocontrol at C3 of the benzoxepinone ring, where enzymatic kinetic resolution shows promise (Candida antarctica lipase B, vinyl acetate, 50% conversion, 99% ee) [6].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6